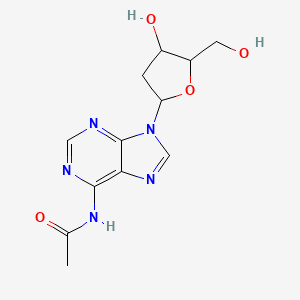
N6-Acetyl-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Acetyl-2’-deoxyadenosine is a modified nucleoside derivative of deoxyadenosine It is characterized by the presence of an acetyl group at the N6 position of the adenine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Acetyl-2’-deoxyadenosine typically involves the acetylation of 2’-deoxyadenosine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the N6 position without affecting other functional groups .
Industrial Production Methods: While specific industrial production methods for N6-Acetyl-2’-deoxyadenosine are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: N6-Acetyl-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N6-acetyl-2’-deoxyinosine.
Reduction: Reduction reactions can convert it back to 2’-deoxyadenosine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like hydrazine can be employed for substitution reactions.
Major Products: The major products formed from these reactions include N6-acetyl-2’-deoxyinosine, 2’-deoxyadenosine, and various substituted derivatives .
Scientific Research Applications
N6-Acetyl-2’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is employed in studies of DNA methylation and epigenetic modifications.
Medicine: Research explores its potential role in gene therapy and as a biomarker for certain diseases.
Industry: It is utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of N6-Acetyl-2’-deoxyadenosine involves its incorporation into DNA, where it can influence gene expression and chromatin structure. The acetyl group at the N6 position can affect the binding of transcription factors and other proteins to DNA, thereby modulating gene activity. This modification can also impact DNA methylation patterns and epigenetic regulation .
Comparison with Similar Compounds
N6-Methyl-2’-deoxyadenosine: Similar in structure but with a methyl group instead of an acetyl group.
N6-Benzoyl-2’-deoxyadenosine: Contains a benzoyl group at the N6 position.
N6-Formyl-2’-deoxyadenosine: Features a formyl group at the N6 position.
Uniqueness: N6-Acetyl-2’-deoxyadenosine is unique due to its specific acetyl modification, which provides distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
Molecular Formula |
C12H15N5O4 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19) |
InChI Key |
DKVIBEFOBOVION-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


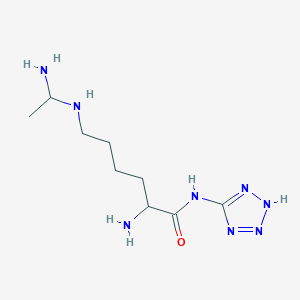

![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)
![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
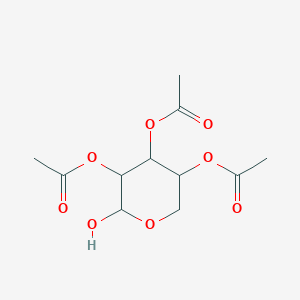
![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)
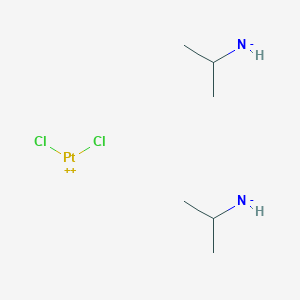
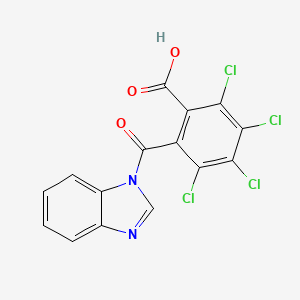
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)

![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)
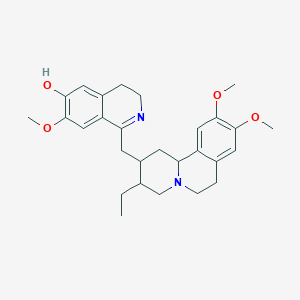
![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)
